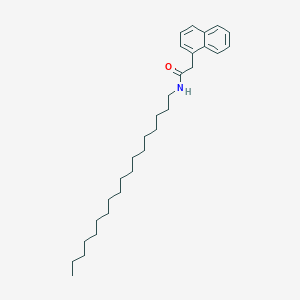
2-(Naphthalen-1-YL)-N-octadecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-YL)-N-octadecylacetamide is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)-N-octadecylacetamide typically involves the reaction of naphthalene derivatives with octadecylamine. One common method includes the acylation of naphthalene with octadecylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-YL)-N-octadecylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-1-YL)-N-octadecylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic effects on cancer cells and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-YL)-N-octadecylacetamide involves its interaction with cellular components. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar biological activities.
Naphthalene-1-yl-acetic acid: Another naphthalene derivative with different functional groups.
Naphthalen-1-yl-piperazine: A compound with a piperazine ring attached to the naphthalene core
Uniqueness
2-(Naphthalen-1-YL)-N-octadecylacetamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
109576-36-5 |
|---|---|
Molecular Formula |
C30H47NO |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-octadecylacetamide |
InChI |
InChI=1S/C30H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-31-30(32)26-28-23-20-22-27-21-17-18-24-29(27)28/h17-18,20-24H,2-16,19,25-26H2,1H3,(H,31,32) |
InChI Key |
UZEPCMQGKBGHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















